2-Ethoxy-1,3-dioxolane

説明

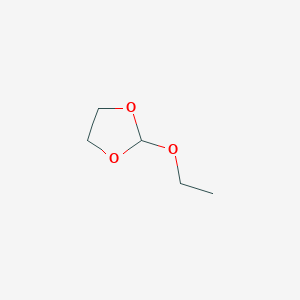

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-6-5-7-3-4-8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYRUZUVDZGWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349109 | |

| Record name | 2-ethoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-20-1 | |

| Record name | 2-ethoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 1,3 Dioxolane and Its Functionalized Analogues

Direct Formation through Transacetalization Reactions

Transacetalization represents a primary and efficient route for the synthesis of 2-ethoxy-1,3-dioxolane. This process involves the reaction of a diol with an orthoester, effectively exchanging the alkoxy groups of the orthoester for the diol to form the cyclic acetal (B89532) structure.

Condensation of 1,2-Ethanediol (B42446) with Ethyl Orthoformate

The most direct synthesis of the parent compound, this compound, involves the condensation of 1,2-ethanediol with triethyl orthoformate. molbase.comgoogle.com This reaction is an equilibrium process where ethanol (B145695) is eliminated. To drive the reaction toward the formation of the desired dioxolane, the ethanol byproduct is typically removed by distillation. google.com This method can be adapted to create substituted analogues by starting with functionalized 1,2-diols. For instance, the reaction of 3-p-chlorophenoxypropane-1,2-diol with ethyl orthoformate yields 4-p-chlorophenoxymethyl-2-ethoxy-1,3-dioxolane.

A typical laboratory procedure involves stirring the diol and triethyl orthoformate with a catalyst, often in a solvent, followed by heating to distill off the ethanol formed, thereby shifting the equilibrium towards the product.

Catalytic Approaches in Transacetalization (e.g., Acidic Catalysts)

The transacetalization reaction is almost invariably catalyzed by an acid. A range of Brønsted and Lewis acids can be employed to facilitate this transformation. organic-chemistry.org The catalyst's role is to protonate the orthoester, making it more susceptible to nucleophilic attack by the diol.

Commonly used acid catalysts include:

p-Toluenesulfonic acid (p-TsOH) : A widely used, effective, and relatively mild solid acid catalyst.

Hydrogen Chloride (HCl) : Often used as a solution in ethanol.

Other Sulfonic Acids : Such as camphorsulfonic acid.

Inorganic Acids and Salts : Including sulfuric acid (H₂SO₄), ammonium (B1175870) chloride (NH₄Cl), and iron(III) chloride (FeCl₃).

The choice of catalyst can influence reaction rates and yields. The table below summarizes various catalysts used in the synthesis of 2-alkoxy-1,3-dioxolanes and related acetals.

| Catalyst | Reactants | Notes |

| p-Toluenesulfonic acid | Diol + Triethyl Orthoformate | Standard and effective catalyst for transacetalization. organic-chemistry.org |

| Hydrogen Chloride | Diol + Ethyl Orthoformate | Used as a solution in ethanol to catalyze the condensation. |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl + Diol | An efficient Lewis acid for acetalization and transacetalization. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Carbonyl + Diol + Ethyl Orthoformate | Used catalytically for in situ acetal exchange processes. organic-chemistry.org |

Synthesis via Carbonyl Compound Condensation with Vicinal Diols

An alternative and fundamental approach to the 1,3-dioxolane (B20135) ring system is the direct condensation of a carbonyl compound (an aldehyde or ketone) with a vicinal diol like 1,2-ethanediol. While this method directly yields a 2-substituted-1,3-dioxolane rather than the 2-ethoxy variant, the underlying principles, particularly the mechanism and the influence of reaction conditions, are foundational to acetal chemistry.

Mechanistic Insights into Hemiacetal Intermediate Formation

The formation of a 1,3-dioxolane from a carbonyl compound and a diol under acidic catalysis proceeds through a well-established multi-step mechanism involving a key hemiacetal intermediate.

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen of the carbonyl group, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Diol : One of the hydroxyl groups of the vicinal diol acts as a nucleophile, attacking the activated carbonyl carbon.

Formation of a Hemiacetal : Following the attack, a deprotonation step yields a hemiacetal, a molecule containing both a hydroxyl and an alkoxy group attached to the same carbon.

Protonation of the Hemiacetal Hydroxyl Group : The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water and Ring Closure : The lone pair of electrons on the second hydroxyl group of the original diol attacks the carbon, displacing the water molecule and forming the five-membered dioxolane ring. This intramolecular step is kinetically favored.

Deprotonation : Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final 1,3-dioxolane product.

Influence of Reaction Conditions and Solvent Systems on Yield and Selectivity

The condensation reaction to form dioxolanes is reversible. Consequently, the reaction conditions and choice of solvent are critical for maximizing the yield of the desired product by shifting the equilibrium to the product side.

Water Removal : The primary consideration is the removal of water, which is a byproduct of the condensation. A standard and highly effective technique is the use of a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene. organic-chemistry.org As the mixture is refluxed, the water-solvent azeotrope distills over, is condensed, and collected in the Dean-Stark trap, where the denser water separates, and the solvent is returned to the reaction flask. This continuous removal of water drives the reaction to completion.

Solvent Choice : The solvent must be inert to the reaction conditions and effectively facilitate the azeotropic removal of water.

Toluene/Benzene : The classical choice for use with a Dean-Stark apparatus. organic-chemistry.org

Cyclopentyl Methyl Ether (CPME) : A more modern solvent choice, also used with Dean-Stark conditions.

Ethanol : In some cases, using ethanol as a solvent can increase the reaction rate. It is proposed that ethanol may form a hemiacetal with the carbonyl compound, which then acts as an active intermediate in the condensation with the diol.

The table below highlights the impact of different reaction setups on the formation of dioxolanes.

| Condition / Solvent System | Purpose | Expected Outcome |

| Toluene with Dean-Stark trap | Azeotropic removal of water | High yield of dioxolane |

| Use of orthoesters (e.g., triethyl orthoformate) | Chemical removal of water | High yield, as the orthoester reacts with water |

| Use of molecular sieves | Physical sequestration of water | High yield, suitable for reactions sensitive to high temperatures |

| Ethanol | Formation of reactive hemiacetal intermediate | Can lead to increased reaction rates |

Derivatization Strategies for Substituted 2-Ethoxy-1,3-dioxolanes

The this compound structure can be chemically modified to produce a variety of functionalized analogues. These derivatization strategies often exploit the reactivity of the orthoester functionality at the C2 position.

One significant strategy involves converting this compound into a stable yet reactive formyl cation equivalent. This is achieved by reacting this compound with benzotriazole (B28993). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The resulting product, 2-(1H-benzotriazol-1-yl)-1,3-dioxolane, is a remarkably stable solid that serves as a versatile electrophilic formylating reagent. organic-chemistry.org

This benzotriazole derivative reacts smoothly with a range of nucleophiles, such as Grignard reagents and organozinc reagents, to introduce a protected aldehyde group (the dioxolane ring) into the target molecule. organic-chemistry.org This two-step process—derivatization followed by reaction with a nucleophile—is mild, efficient, and compatible with various functional groups, making it highly valuable in multi-step organic synthesis. organic-chemistry.orgorganic-chemistry.org The reactions with organozinc reagents have been noted to provide higher yields compared to those with Grignard reagents. organic-chemistry.org

Another derivatization approach involves nucleophilic substitution at the C2 position, where the ethoxy group can be displaced by other functionalities under specific conditions, leading to new substituted dioxolanes. evitachem.comsmolecule.com

Introduction of Functional Groups on the Dioxolane Ring System

The functionalization of the 1,3-dioxolane ring, particularly at the C4 and C5 positions, is a key strategy for creating diverse analogues of this compound. These modifications allow for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ainih.gov

One primary method involves starting with functionalized diols, such as tartrate esters, which can be converted into their corresponding acetals or ketals. researchgate.netnih.gov For instance, reacting these tartrate-derived ketals with Grignard reagents leads to the formation of TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols), a class of versatile chiral auxiliaries. researchgate.netnih.gov This approach embeds hydroxyl and aryl groups onto a dioxolane backbone.

Another strategy involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. This process can involve an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. mdpi.com The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a carbon nucleophile to form the functionalized dioxolane product. mdpi.com

Furthermore, functional groups can be introduced by employing precursors that already contain the desired functionalities. For example, the synthesis of 2-ethoxy-(1,3)dioxolane-4,5-dicarboxylic acid diethyl ester is typically achieved through the esterification of the corresponding dicarboxylic acid with ethanol. ontosight.ai This places two carboxylic acid ethyl ester groups at the C4 and C5 positions. ontosight.ai Additionally, reactions involving epoxides or 1,2-diols with ketones can yield 1,3-dioxolane derivatives with substituents at various positions on the ring. researchgate.netresearchgate.net

A summary of strategies for introducing functional groups is presented below:

| Starting Material(s) | Reagent(s)/Mediator | Functional Group Introduced | Product Class |

| Acetal/Ketal of Tartrate Ester | Grignard Reagents | Diarylhydroxymethyl | TADDOLs researchgate.netnih.gov |

| Alkene, Carboxylic Acid | Silyl Enol Ether, Hypervalent Iodine | Ester, Alkyl | Substituted 1,3-Dioxolanes mdpi.com |

| 2-Ethoxy-(1,3)dioxolane-4,5-dicarboxylic acid | Ethanol | Ethyl Ester | Diethyl Ester Derivative ontosight.ai |

| Epoxides or 1,2-Diols | Ketones | Various Alkyl/Aryl | Substituted 1,3-Dioxolanes researchgate.netresearchgate.net |

Stereoselective Synthetic Pathways to Chiral Derivatives

The creation of chiral this compound derivatives with specific stereochemistry is crucial for applications in asymmetric synthesis and pharmaceuticals. nih.govresearchgate.net Stereoselective pathways often rely on the use of chiral starting materials or chiral catalysts.

A prominent method involves the use of TADDOLs, which are C2-symmetric diols derived from tartrate esters. researchgate.netnih.govorgsyn.org These compounds serve as powerful chiral auxiliaries. researchgate.netnih.gov The synthesis starts from acetals or ketals of tartrate esters, which are reacted with aromatic Grignard reagents to produce TADDOLs with a trans relationship between the two diarylhydroxymethyl groups on the 1,3-dioxolane ring. researchgate.netnih.gov Metal complexes of these TADDOLs, such as Ti-TADDOLates, are highly effective catalysts for a variety of enantioselective reactions, including nucleophilic additions and Diels-Alder reactions. orgsyn.org

Organocatalysis offers another powerful route to chiral dioxolanes. A novel asymmetric formal [3+2] cycloaddition has been developed using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This reaction occurs between γ-hydroxy-α,β-unsaturated ketones and aldehydes, proceeding through a hemiacetal intermediate to form highly substituted, chiral 1,3-dioxolanes. nih.gov

The stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate is another key strategy. mdpi.com This can be achieved through the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. The subsequent stereoselective trapping of this cation intermediate with a nucleophile, such as a silyl enol ether, allows for the controlled formation of the final dioxolane product. mdpi.com

The following table summarizes key stereoselective approaches:

| Method | Key Reagent/Catalyst | Precursors | Key Feature |

| Chiral Auxiliary Approach | TADDOLs (from Tartrate Esters) | Grignard Reagents | Formation of C2-symmetric diols for use in asymmetric catalysis. researchgate.netnih.govorgsyn.org |

| Organocatalytic Cycloaddition | Cinchona-Alkaloid-Thiourea | γ-Hydroxy-α,β-unsaturated ketones, Aldehydes | Asymmetric formal [3+2] cycloaddition via hemiacetal intermediates. nih.gov |

| Cation Intermediate Trapping | Hypervalent Iodine Reagent | Alkenes, Carboxylic Acids, Silyl Enol Ethers | Stereospecific generation and stereoselective trapping of a dioxolanyl cation. mdpi.com |

Innovative Synthetic Approaches

Recent advancements in synthetic chemistry have introduced novel and efficient methods for the synthesis of this compound and related orthoesters. These innovative techniques often offer milder reaction conditions, improved yields, and greener chemical processes.

Electrochemical methods provide a green and mild alternative for the synthesis of orthoesters, avoiding harsh reagents and lengthy procedures often associated with traditional methods like the Pinner reaction. acs.orgorganic-chemistry.org Anodic oxidation has been successfully employed to prepare a wide variety of functionalized orthoesters from readily accessible dithiane derivatives. acs.orgorganic-chemistry.org This technique demonstrates broad functional group tolerance, including for alkenes, alkynes, and halides, which are often incompatible with classic methods. organic-chemistry.org

The process typically involves the electrolysis of a precursor in a suitable solvent with a supporting electrolyte. For example, the anodic oxidation of dithiane carboxylic acids using carbon graphite (B72142) electrodes leads to the formation of functionalized orthoesters. organic-chemistry.org Similarly, a scalable, dehydrogenative electrochemical synthesis of highly fluorinated orthoesters from 1,3-benzodioxoles has been reported, utilizing a simple electrolysis setup. researchgate.netnih.gov Research has also shown the synthesis of unique dioxo-orthoester derivatives through the electrochemical oxidation of propargyl alcohols, a class of compounds that was previously unexplored. rsc.org These electrosynthesis methods are notable for their operational simplicity and environmental benefits. organic-chemistry.orgrsc.org

| Precursor | Electrode Material | Key Conditions | Product Type |

| Dithiane Carboxylic Acids | Carbon Graphite | Constant Current Electrolysis | Functionalized Orthoesters organic-chemistry.org |

| 1,3-Benzodioxoles | Boron-Doped Diamond (BDD) | Electrolysis with Fluorinated Alcohols | Fluorinated Orthoesters researchgate.netnih.gov |

| Secondary Propargyl Alcohols | Not specified | Anodic Oxidation | Dioxo-orthoesters rsc.org |

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as an effective technique for organic synthesis, often leading to shorter reaction times and higher yields under mild conditions. researchgate.netscielo.br The use of graphene oxide (GO) as a heterogeneous acid catalyst in these reactions is particularly noteworthy due to its high surface area and the accessibility of its active sites. researchgate.netresearchgate.net

A sonochemical method for synthesizing 1,3-dioxolane derivatives utilizes graphene oxide as a catalyst for the reaction between 1,2-diols and ketones or the ring-opening of epoxides in the presence of ketones. researchgate.netresearchgate.net The ultrasonic irradiation facilitates the reaction, and the GO catalyst can often be recovered and reused, adding to the sustainability of the process. researchgate.net The catalytic activity of GO is attributed to sulfate (B86663) groups introduced during its preparation via the Hummers method, which provide sufficient acidity to promote acetalization reactions. researchgate.net This combination of ultrasound and GO catalysis represents an efficient and environmentally friendly approach for the synthesis of dioxolane structures. researchgate.netresearchgate.net

| Reactants | Catalyst | Energy Source | Key Advantages |

| 1,2-Diols and Ketones | Graphene Oxide (GO) | Ultrasonic Irradiation | Mild conditions, high yields, reusable catalyst researchgate.net |

| Epoxides and Ketones | Graphene Oxide (GO) | Ultrasonic Irradiation | Short reaction times, easy product isolation researchgate.netresearchgate.net |

Photochemical synthesis offers a mild, inexpensive, and green pathway for the formation of acetals. rsc.orgresearchgate.net These methods often utilize light energy to initiate reactions, sometimes with the aid of a photocatalyst.

One reported protocol uses Schreiner's thiourea (B124793) as an organocatalyst under irradiation from common household lamps to convert a variety of aldehydes into acetals, including cyclic acetals, in good to high yields. rsc.orgresearchgate.net Another approach involves the photoinduced C-C bond formation between cyclic acetals (like 1,3-dioxolane) and olefins using a radical initiator such as di-tert-butyl peroxide (DTBP). researchgate.net This method allows for the synthesis of 2-substituted cyclic acetals at room temperature, with efficient reactions completed in a short time. researchgate.net

Furthermore, visible-light photoredox catalysis has been employed for the formal cycloaddition between cinnamyl alcohols and cyclic enol ethers to produce bicyclic acetals. nih.gov Structural features of the starting materials can also direct photochemical outcomes; for instance, certain cyclic ketones can undergo photochemical ring expansion to form cyclic acetals when other reaction pathways are inhibited. rsc.org These light-driven methods represent a significant advance in creating complex acetal structures under ambient conditions. nih.gov

| Method | Catalyst/Initiator | Reactants | Key Feature |

| Photocatalytic Acetalization | Schreiner's Thiourea | Aldehydes, Alcohols | Green protocol using household lamps. rsc.orgresearchgate.net |

| Photoinduced C-C Bond Formation | Di-tert-butyl peroxide (DTBP) | Cyclic acetals, Olefins | Radical-based synthesis of 2-substituted acetals. researchgate.net |

| Photoredox Cycloaddition | Acridinium Salt / PhSSPh | Cinnamyl Alcohols, Cyclic Enol Ethers | One-step synthesis of bicyclic acetals. nih.gov |

| Photochemical Ring Expansion | None (structural control) | Specific Cyclic Ketones | Formation of cyclic acetals from ketones. rsc.org |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 1,3 Dioxolane

Acid-Catalyzed Transformations and Ring-Opening Reactions

The presence of an acid catalyst profoundly influences the stability and reaction pathways of 2-Ethoxy-1,3-dioxolane. These transformations are primarily characterized by the cleavage of the orthoester functionality and the opening of the dioxolane ring, proceeding through discrete, well-characterized mechanisms.

Pathways of Hydrolytic Cleavage

The acid-catalyzed hydrolysis of this compound and related cyclic orthoesters is not a single-step process but rather a multi-stage mechanism. wikipedia.org Generally accepted to occur in three distinct stages, the hydrolysis begins with the protonation and subsequent departure of the exocyclic ethoxy group. wikipedia.orgthieme-connect.de This initial step is typically rate-determining and results in the formation of a key intermediate, the 1,3-dioxolan-2-ylium cation, and ethanol (B145695). wikipedia.orgresearchgate.net

The second stage involves the nucleophilic attack of water on the highly reactive 1,3-dioxolan-2-ylium cation. This hydration step yields a hemiorthoester intermediate, specifically a 2-hydroxy-1,3-dioxolane. wikipedia.org The final stage of the hydrolytic sequence is the acid-catalyzed breakdown of this hemiorthoester. wikipedia.org This involves cleavage of an endocyclic C-O bond, leading to the opening of the dioxolane ring and the formation of the final product, a 2-hydroxyethyl ester. wikipedia.orgbeilstein-journals.org

Disproportionation Phenomena in Acidic Environments

In acidic conditions, 2-alkoxy-1,3-dioxolanes can undergo disproportionation or "scrambling" reactions. This phenomenon highlights the reversibility of the formation of the 1,3-dioxolan-2-ylium cation intermediate. When different orthoesters are present in the same acidic solution, they can dissociate into their respective dioxolanylium cations and alcohols. These intermediates can then recombine in a non-selective manner, leading to the formation of "crossover" or hybrid orthoester products.

A key study illustrating this behavior involved treating an equimolar mixture of two different sugar 1,2-orthoesters with a Lewis acid catalyst. The results showed the formation of not only the expected glycosidic products from each starting orthoester but also significant amounts of crossover glycosidic products. ffame.org This outcome strongly supports a mechanism where both orthoesters reversibly form a common intermediate (the acyloxonium ion) which can then react with either of the alcohols present in the mixture. ffame.org This process of transacetalization, where an acetal (B89532) or ketal reacts with a diol or an orthoester exchanges its alcohol component, is a well-documented phenomenon in acidic media. thieme-connect.deorganic-chemistry.org

Table 1: Crossover Experiment Demonstrating Orthoester Disproportionation ffame.org

| Starting Orthoesters | Catalyst | Products Observed | Implication |

| Orthoester A + Orthoester B | TMSOTf | Glycoside A, Glycoside B, Crossover Glycoside A', Crossover Glycoside B' | Formation of a common cationic intermediate leading to disproportionation. |

Thermal Eliminations of 2-Ethoxy-1,3-dioxolanes

2-Ethoxy-1,3-dioxolanes can undergo elimination reactions when subjected to heat, a process that can be facilitated by the presence of an acid catalyst. ffame.org The thermal decomposition of related 2-acetoxy-1,3-dioxolanes is a key step in the conversion of vicinal diols to olefins, suggesting a pathway that involves the elimination of carbon dioxide and an acid molecule to form the double bond. researchgate.net For instance, 2-ethoxy-4,4,5,5-tetramethyl-1,3-dioxolan has been observed to decompose upon heating to produce ethanol, carbon dioxide, and 2,3-dimethylbut-2-ene. These reactions generally proceed through a cyclic transition state, leading to the stereospecific formation of the resulting alkene.

Mechanism of 1,3-Dioxolan-2-ylium Cation Formation and Reactivity

The 1,3-dioxolan-2-ylium cation is a central and highly reactive intermediate in many reactions of this compound. Its formation is the cornerstone of acid-catalyzed hydrolysis and disproportionation reactions. wikipedia.orgffame.org

Formation: The primary route to the 1,3-dioxolan-2-ylium cation is through the acid-catalyzed departure of the exocyclic alkoxy group from a 2-alkoxy-1,3-dioxolane. wikipedia.orgthieme-connect.de The process is initiated by protonation of the ethoxy group, converting it into a good leaving group (ethanol). Subsequent cleavage of the C-O bond generates the planar, resonance-stabilized dioxolanylium cation. researchgate.net Direct observation of this type of bridging dioxalenium ion intermediate by 13C NMR spectroscopy has provided definitive experimental evidence for its existence. acs.org Alternative methods for generating these cations include the oxidation of certain alkenes with hypervalent iodine in the presence of a carboxylic acid, and the oxidation of some dioxolane precursors with halogens. nih.govrsc.org

Reactivity: The reactivity of the 1,3-dioxolan-2-ylium cation is dominated by its electrophilic nature. It readily reacts with nucleophiles.

With Water: As seen in hydrolysis, it is efficiently trapped by water to form a 2-hydroxy-1,3-dioxolane (hemiorthoester) intermediate. wikipedia.orgthieme-connect.de

With Alcohols: In an alcoholic solvent or in the presence of alcohol species, the cation is intercepted to form a new orthoester. This is the basis for the disproportionation and transacetalization reactions. ffame.org

With Carbon Nucleophiles: The cation can also be trapped by other nucleophiles. For example, it can react with silyl (B83357) enol ethers in a stereoselective manner to form new carbon-carbon bonds, yielding substituted dioxolane products. nih.gov

Reactions with Organometallic Reagents

This compound's reactivity extends to strong carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions provide pathways for forming new carbon-carbon bonds, often using the dioxolane moiety as a masked formyl or carboxyl group equivalent.

Interaction with Grignard Reagents and Organolithium Compounds

The interaction of this compound with Grignard (R-MgX) and organolithium (R-Li) reagents can lead to nucleophilic substitution at the C2 position. However, the orthoester itself is often used as a precursor to a more versatile reagent. A notable application involves the reaction of this compound with benzotriazole (B28993) to create a stable and versatile electrophilic formylating reagent. nih.govorganic-chemistry.org This benzotriazole derivative then reacts cleanly with Grignard reagents and organozinc compounds to yield aldehydes after hydrolysis of the intermediate. nih.govorganic-chemistry.org

Direct reactions with organolithium compounds have been utilized to generate other valuable synthetic intermediates. For instance, ω-chloro substituted 2-ethoxy-1,3-dioxolanes can undergo a chlorine-lithium exchange to produce masked ω-lithio ester enolates. uni-regensburg.de These functionalized organolithium species can then react with various electrophiles, such as carbonyl compounds, to create remote functionalized carboxylic acid derivatives like hydroxy esters or lactones after acidic workup. uni-regensburg.de While generally stable under neutral or basic conditions, the dioxolane ring can serve as a protecting group that is later removed by acid hydrolysis to unveil the final product. thieme-connect.de

Nucleophilic Substitution Reactions

The structure of this compound influences its behavior in nucleophilic substitution reactions, particularly in its ability to stabilize charged intermediates and direct the stereochemical course of the reaction.

The oxygen atoms within the 1,3-dioxolane (B20135) ring, particularly their lone pairs of electrons, play a crucial role in stabilizing cationic intermediates and transition states that form during nucleophilic substitution reactions. boxa-chem.com This stabilization effect can enhance reaction rates and yields. boxa-chem.com The electron-rich nature of the ether oxygen atoms facilitates the stabilization of cationic transition states, which is particularly relevant in both nucleophilic substitutions and cycloaddition reactions.

The stereochemistry of nucleophilic additions to 1,3-dioxolane derivatives is influenced by the nature of the nucleophile and the substitution pattern of the dioxolane ring. In many cases, an anti-mechanism is observed, where the nucleophile attacks from the side opposite to an existing substituent. thieme-connect.de

Neighboring group participation can significantly direct the stereochemical outcome of substitution reactions involving dioxolane-related structures. For instance, an adjacent ester group can form a transient trans-fused dioxolenium ion intermediate. nih.gov Subsequent nucleophilic attack on this intermediate proceeds with high diastereoselectivity. nih.gov The formation of dioxolane products in these reactions provides strong evidence for the existence of the dioxolenium ion intermediate. nih.gov Specifically, the dioxolane intermediate tends to adopt a conformation where the ethoxy and aryl groups are in a 1,2-trans relationship to avoid eclipsing interactions that would be present in the cis isomer. nih.gov Nucleophilic attack then occurs preferentially on the more accessible face of this major dioxolenium ion. nih.gov

The stereoselectivity of these reactions is also dependent on the nucleophile. While strong nucleophiles can lead to high diastereoselectivity (≥90:10), weaker nucleophiles like Me₃SiCN have been observed to result in lower diastereoselectivity in the formation of the dioxolane product. nih.gov

| Reactant | Nucleophile | Key Intermediate | Diastereoselectivity |

| Pivaloyl-substituted acetal | Strong Nucleophiles | trans-fused dioxolenium ion | ≥90:10 |

| Acetal 4b | Me₃SiCN | Dioxolenium ion | Decreased |

Radical Reactions and Oxidative Processes

Beyond ionic pathways, this compound and related structures can also participate in radical reactions.

A notable radical reaction involving the 1,3-dioxolane ring is its thiol-promoted, site-specific addition to imines. organic-chemistry.orgorganic-chemistry.org This process enables a metal-free and redox-neutral conversion of readily available starting materials into protected α-amino aldehydes in very good yields. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via a radical chain mechanism that requires only a catalytic amount of a radical initiator. organic-chemistry.orgorganic-chemistry.org Both the thiol and a small quantity of atmospheric oxygen are essential for the successful execution of this transformation. organic-chemistry.orgorganic-chemistry.org

Oxidation with Molecular Oxygen and Co-catalysts

The oxidation of 1,3-dioxolane derivatives, including this compound, can be achieved using molecular oxygen in the presence of co-catalysts. organic-chemistry.orgscribd.com Research has demonstrated that an efficient oxidation of various acetals, such as 1,3-dioxanes and 1,3-dioxolanes, with molecular oxygen can lead to the formation of esters. organic-chemistry.orgscribd.com This process is effectively catalyzed by a combination of N-hydroxyphthalimide (NHPI) and Cobalt(II) acetate (B1210297) (Co(OAc)₂). organic-chemistry.orgscribd.com

In a typical reaction, the cyclic acetal is subjected to an atmosphere of oxygen with catalytic amounts of NHPI and the cobalt co-catalyst, resulting in the corresponding hydroxy alkyl ester. organic-chemistry.orgscribd.com The combination of a Mn(III)/Co(II) catalyst system has also been shown to be effective in the oxidation of furan (B31954) derivatives containing a dioxolane moiety, proceeding through an endoperoxide intermediate. nih.gov While the direct oxidation of a CH₂ group to a ketone has been achieved using TBADT and molecular oxygen, the specific application to this compound is not detailed. acs.org

The following table summarizes the key components and products of this oxidation reaction.

| Reactant | Oxidizing Agent | Catalyst System | Product |

| 1,3-Dioxolanes | Molecular Oxygen (O₂) | N-hydroxyphthalimide (NHPI) & Cobalt(II) acetate (Co(OAc)₂) | Esters |

Hypervalent Iodine(III)-Mediated Oxidations and Stereoselective Dioxolane Formation

Hypervalent iodine(III) reagents are versatile tools in organic synthesis, capable of mediating a variety of oxidative transformations, including those involving dioxolane structures. nih.gov Research has shown that hypervalent iodine(III) compounds can be used for the stereoselective formation of substituted 1,3-dioxolanes. mdpi.comdoaj.orgresearchgate.net This is achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl enol ether. mdpi.comresearchgate.net

The reaction mechanism proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.comdoaj.orgresearchgate.net This intermediate is formed during the oxidation of the alkene substrate with the hypervalent iodine reagent. mdpi.comresearchgate.net The stereoselectivity of the reaction is controlled by both the formation of this cation and its subsequent trapping by a nucleophile. mdpi.comresearchgate.net For instance, the oxidation of alkenes with a hypervalent iodine reagent in the presence of acetic acid leads to the formation of a 1,3-dioxolan-2-yl cation intermediate through the participation of the neighboring acetoxy group. mdpi.comresearchgate.net The subsequent nucleophilic attack at the 2-position of this cation leads to the formation of the stable dioxolane product. mdpi.comresearchgate.net

The use of chiral hypervalent iodine(III) reagents can induce enantioselectivity in these reactions, leading to the formation of optically active 1,3-dioxolane derivatives. researchgate.net Mechanistic studies have been conducted to understand the stereochemical outcomes of these oxidations. researchgate.net

The table below outlines a representative stereoselective dioxolane formation reaction.

| Reactants | Reagent | Key Intermediate | Product |

| Alkene, Carboxylic Acid, Silyl Enol Ether | Hypervalent Iodine(III) | 1,3-Dioxolan-2-yl cation | Substituted 1,3-dioxolane |

Ozonolysis and Carbonyl Oxide Formation

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds, and its application to unsaturated dioxolane derivatives leads to the formation of various products, including carbonyl oxides. organic-chemistry.org The generally accepted mechanism for ozonolysis, proposed by Criegee, involves the 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). organic-chemistry.org This unstable intermediate decomposes to a carbonyl compound and a carbonyl oxide. organic-chemistry.org

In the context of dioxolane derivatives, the ozonolysis of electron-rich alkenes such as 2-[(methoxy)phenylmethylene]-1,3-dioxolane has been studied. sbq.org.br This reaction can lead to the formation of an oxirane and a dioxetane. sbq.org.br The ozonolysis of certain vinyl ethers, which share structural similarities with unsaturated dioxolanes, proceeds through the normal Criegee pathway, yielding cleavage products derived from the corresponding carbonyl oxides. sbq.org.br The carbonyl oxide intermediates generated during ozonolysis can be trapped by various nucleophiles, including water, which can lead to a net reductive ozonolysis. core.ac.ukunl.edu

The stability and reactivity of the resulting ozonides, which are 1,2,4-trioxolanes, are a key aspect of these reactions. core.ac.ukunl.edu While some ozonides are stable enough to be isolated, others can be explosive. organic-chemistry.org

Polymerization Mechanisms

Cationic Ring-Opening Polymerization (ROP) of 1,3-Dioxolane Derivatives

This compound, as a derivative of 1,3-dioxolane, undergoes cationic ring-opening polymerization (ROP). vot.plmdpi.com This type of polymerization is characteristic of cyclic acetals and ethers. vot.pl The active species in the cationic ROP of cyclic ethers are typically tertiary oxonium ions located at the end of the growing polymer chain. vot.pl For cyclic acetals like 1,3-dioxolane, the mechanism is more complex due to the presence of multiple oxygen atoms in both the monomer and the polymer unit, which can lead to cyclization reactions. vot.pl

The polymerization can be initiated by various cationic initiators, including Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃, SnCl₄, FeCl₃). mdpi.comacs.org Meerwein salts have also been shown to be effective initiators for the polymerization of 1,3-dioxolane. escholarship.org The polymerization of 1,3-dioxolane can lead to the formation of high-molecular-weight poly(1,3-dioxolane), a chemically recyclable thermoplastic with notable physical properties. escholarship.org The formation of cyclic oligomers is a common feature of the cationic ROP of 1,3-dioxolane. rsc.org

The polymerization of 1,3-dioxolane can also be utilized to create polymer membranes with selective gas separation properties. membranejournal.or.kr Copolymers of 1,3,5-trioxane (B122180) and 1,3-dioxolane are examples of commercially important polyacetals produced via cationic ROP. mdpi.com

Kinetic Studies of Polymerization Processes

Kinetic studies of the cationic ROP of 1,3-dioxolane have provided insights into the reaction mechanism. researchgate.net The polymerization of 1,3-dioxolane catalyzed by triethyl oxonium tetrafluoroborate (B81430) in methylene (B1212753) chloride solution has been shown to be preceded by an induction period. researchgate.net This induction period is influenced by the presence of impurities such as water. researchgate.net

The rate of polymerization and the molecular weight of the resulting polymer are also affected by the reaction conditions. researchgate.net In some systems, a near-linear relationship between the degree of polymerization and monomer conversion has been observed, suggesting a polymerization process that proceeds with minimal termination and chain transfer reactions until an equilibrium conversion is reached. researchgate.net The rate constant for propagation has been estimated under specific conditions. researchgate.net

More recent studies have focused on developing reversible-deactivation cationic ring-opening polymerization (RD-CROP) systems to better control the polymerization of 1,3-dioxolane and produce polymers with high molecular weights. escholarship.org However, phenomena such as transacetalization, or chain transfer to the polymer, can influence the molecular weight distribution of the final polymer. escholarship.org

Influence of Initiators and Impurities on Polymerization

The choice of initiator plays a crucial role in the cationic ROP of 1,3-dioxolane derivatives. mdpi.comescholarship.org Various initiators have been employed, including Brønsted acids, Lewis acids, and Meerwein salts. mdpi.comescholarship.org For instance, aluminum trifluoromethanesulfonate (B1224126) has been used as an initiator preloaded onto a separator to trigger the in-situ polymerization of 1,3-dioxolane for applications in lithium metal batteries. rsc.org The initiator can significantly impact the molecular weight and molecular weight distribution of the resulting polymer. escholarship.org Unwanted initiation and chain transfer events can be caused by adventitious acidic species. escholarship.org

Impurities, particularly water, have a significant effect on the polymerization kinetics. researchgate.net The presence of water can prolong the induction period and decrease both the rate of polymerization and the molecular weight of the polymer. researchgate.net This is attributed to a reaction between the catalyst and water. researchgate.net Therefore, careful control of reaction conditions and purification of reagents are essential for achieving well-defined polymers.

The table below summarizes the effect of initiators and impurities on the polymerization.

| Factor | Effect on Polymerization |

| Initiator Type | Influences molecular weight and control over the polymerization process. escholarship.org |

| Water (Impurity) | Prolongs induction period, decreases polymerization rate and molecular weight. researchgate.net |

| Adventitious Acidic Species | Can cause unwanted initiation and chain transfer reactions. escholarship.org |

Advanced Applications of 2 Ethoxy 1,3 Dioxolane in Organic Synthesis and Materials Science

Function as a Crucial Synthetic Building Block and Intermediate

As a chemical intermediate, 2-Ethoxy-1,3-dioxolane is prized for its reactivity and its ability to participate in a variety of chemical transformations. boxa-chem.com This versatility makes it a key component in the synthesis of fine chemicals, particularly within the pharmaceutical and agrochemical industries. boxa-chem.comnbinno.com

This compound serves as a foundational building block in the construction of more complex molecular architectures. nbinno.com Its acetal (B89532) nature is leveraged in multi-step syntheses to introduce specific functional groups or to construct intricate molecular scaffolds. nbinno.com The dioxolane ring can undergo a range of chemical transformations, establishing it as a valuable precursor in the production of specialty chemicals and pharmacologically active molecules. boxa-chem.comnbinno.com The high purity of commercially available this compound ensures that these sensitive synthetic steps can proceed with high yields and minimal formation of side products. nbinno.com

A significant application of this compound is its use in the preparation of novel formylating reagents. Research has shown that a benzotriazole (B28993) reagent, synthesized from 2-ethoxydioxolane and benzotriazole, functions as a remarkably stable and versatile electrophilic formylating agent. organic-chemistry.orgorganic-chemistry.org This reagent allows for the direct introduction of a masked aldehyde group into a molecule under mild and efficient conditions. organic-chemistry.org

This method is particularly effective in reactions with organometallic compounds, such as Grignard and organozinc reagents. organic-chemistry.orgorganic-chemistry.org Studies indicate that reactions involving organozinc reagents often result in higher yields compared to their Grignard counterparts. organic-chemistry.org The procedure is well-tolerated by multifunctional organic molecules, making it highly suitable for complex, multistep total synthesis projects. organic-chemistry.orgorganic-chemistry.org

| Organic Halide Precursor | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 2-(4-Methylphenyl)-1,3-dioxolane | 85 |

| Bromobenzene | 2-Phenyl-1,3-dioxolane | 81 |

| 4-Chlorobromobenzene | 2-(4-Chlorophenyl)-1,3-dioxolane | 78 |

| 2-Bromonaphthalene | 2-(2-Naphthyl)-1,3-dioxolane | 88 |

| Benzyl bromide | 2-Benzyl-1,3-dioxolane | 75 |

Applications in Protecting Group Chemistry

Protecting groups are essential in multistep organic synthesis to prevent specific functional groups from undergoing unwanted reactions. wikipedia.org The dioxolane structure is a classic and effective means of protecting carbonyl groups, and its derivatives have found specialized use in protecting hydroxyl groups. wikipedia.orgorganic-chemistry.org

In the synthesis of complex molecules that contain multiple functional groups, it is often necessary to temporarily "mask" a carbonyl group (an aldehyde or ketone) while other parts of the molecule are modified. wikipedia.org Dioxolanes are widely used for this purpose. wikipedia.org They are typically formed by the acid-catalyzed reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol. organic-chemistry.org This converts the reactive carbonyl into a cyclic acetal, which is stable to a wide range of reagents, including nucleophiles, bases, and hydrides. wikipedia.orgorganic-chemistry.org The value of this compound as a precursor in syntheses involving multifunctional molecules underscores the importance of this protective strategy. nbinno.comorganic-chemistry.orgorganic-chemistry.org After the desired transformations are complete, the protecting group can be removed through hydrolysis in aqueous acid, regenerating the original carbonyl group. wikipedia.org

The chemical synthesis of ribonucleic acid (RNA) presents a significant challenge due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis. glenresearch.comumich.edu An ideal protecting group must be stable during the coupling cycles and be removable at the end without damaging the delicate RNA strand. umich.edu

To meet this need, researchers have developed specialized protecting groups based on the dioxolane framework. One such group is 4,5-bis(ethoxycarbonyl)- organic-chemistry.orgorganic-chemistry.orgdioxolan-2-yl, a novel orthoester-type protecting group. nih.govresearchgate.net This group is introduced to the 2'-hydroxyl function under mild acidic conditions and is compatible with standard oligonucleotide synthesis strategies. nih.govresearchgate.net A key feature of this protecting group is that it can be chemically modified after synthesis to enhance its stability to acidic conditions, yet it can still be removed efficiently using acids in organic solvents, ensuring the integrity of the final RNA product. nih.gov

Contributions to Advanced Materials

The applications of this compound and related dioxolane structures extend beyond organic synthesis into the realm of materials science. Its chemical properties make it a useful component in the formulation of advanced materials.

Role as a Monomer or Co-monomer in Polymer Systems

This compound, as a substituted 1,3-dioxolane (B20135), can undergo polymerization primarily through a mechanism known as cationic ring-opening polymerization (CROP). escholarship.orgrsc.org This process is initiated by cationic species, such as strong protonic acids or Lewis acids, which attack an oxygen atom in the dioxolane ring. This attack leads to the opening of the five-membered ring, creating a propagating cationic chain end that can subsequently react with other monomer molecules.

The polymerization of the parent compound, 1,3-dioxolane (DXL), results in poly(1,3-dioxolane) (PDXL), a polymer with a repeating ethenoxymethenoxy group structure. google.com The presence of the 2-ethoxy substituent in this compound allows for the introduction of this specific side group into the polymer backbone, thereby tailoring the final properties of the material.

In polymer systems, this compound can be utilized in two primary ways:

As a Homopolymer: It can be polymerized on its own to create poly(this compound). The reaction proceeds via the CROP mechanism, where the cyclic acetal rings open and link together to form long polyacetal chains.

As a Co-monomer: It can be copolymerized with other cyclic monomers (like other substituted dioxolanes or epoxides) or even vinyl monomers under certain conditions. google.comorientjchem.org For instance, the copolymerization of 1,3-dioxolane with styrene (B11656) has been demonstrated, indicating the versatility of this class of monomers in creating copolymers with varied structures and properties. orientjchem.org This approach allows for the precise incorporation of ethoxy-dioxolane units into a larger polymer structure, enabling fine-tuning of the material's characteristics.

The polymerization process itself can be prone to side reactions, such as the formation of cyclic structures within the polymer chain, especially in CROP of acetals. rsc.orgresearchgate.net However, reaction conditions, including the choice of initiator, solvent, and monomer concentration, can be optimized to favor the formation of linear, high-molecular-weight polymers. rsc.orgnsf.gov

Influence of this compound Derived Units on Polymer Properties

Key Influences on Polymer Properties:

Increased Ether Oxygen Content: Like its parent, 1,3-dioxolane, this monomer contributes a high density of ether oxygen atoms to the polymer backbone. membranejournal.or.krkoreascience.kr This high ether content is a critical feature, as the polar ether groups exhibit a strong affinity for polar molecules like carbon dioxide (CO2). membranejournal.or.krkoreascience.krdigitellinc.com

Enhanced Flexibility: The polyacetal backbone created from the ring-opening of dioxolane monomers is inherently flexible. The addition of the ethoxy side group further enhances this flexibility by increasing the spacing between polymer chains and acting as an internal plasticizer. This increased chain mobility can lower the glass transition temperature (Tg) of the polymer.

Polarity and Solubility: The presence of multiple oxygen atoms makes polymers derived from this compound highly polar. This polarity governs the polymer's solubility in various solvents and its interaction with other materials and molecules.

Mechanical Properties: While increased flexibility can sometimes reduce tensile strength, recent advancements have shown that by achieving ultra-high molecular weights, poly(1,3-dioxolane) can exhibit excellent mechanical properties, including high tensile strength and toughness, comparable to commodity plastics like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.orgnsf.gov

The following table summarizes the expected influence of incorporating this compound units into a polymer.

| Property | Influence of this compound Units | Rationale |

| Polarity | Increase | High density of ether oxygen atoms in the backbone and side chain. membranejournal.or.krkoreascience.kr |

| Flexibility | Increase | Flexible polyacetal backbone and plasticizing effect of the ethoxy side group. digitellinc.com |

| Glass Transition Temp. (Tg) | Decrease | Increased chain mobility due to enhanced flexibility. |

| Affinity for CO2 | High | Strong dipole-quadrupole interactions between polar ether groups and CO2. koreascience.krdigitellinc.com |

| Chemical Recyclability | High | The polyacetal linkage is susceptible to acid-catalyzed depolymerization, allowing recovery of the monomer. cornell.edu |

Catalysis in 2 Ethoxy 1,3 Dioxolane Chemistry

Homogeneous Acid Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional approach for dioxolane synthesis. This typically involves the use of soluble Brønsted or Lewis acids.

The formation of 1,3-dioxolanes through acetalization is a fundamental reaction often catalyzed by Brønsted acids. organic-chemistry.org This reaction involves the condensation of a carbonyl compound with a 1,2-diol. In the context of 2-ethoxy-1,3-dioxolane, this involves the reaction of an orthoester with a diol.

Standard procedures for acetalization frequently employ Brønsted acids like p-toluenesulfonic acid (TsOH) in a solvent such as refluxing toluene (B28343). organic-chemistry.org This setup allows for the continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus, which drives the equilibrium towards the formation of the acetal (B89532). organic-chemistry.org Other common homogeneous Brønsted acids include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). mpg.de While effective, these strong mineral acids present challenges in industrial applications, as they are difficult to separate from the reaction mixture and can lead to costly and environmentally unfriendly processes. mpg.de Brønsted acid catalysis is also effective in the synthesis of related cyclic acetals like 1,4-dioxane (B91453) derivatives. smolecule.com

Table 1: Examples of Homogeneous Brønsted Acid Catalysts in Acetalization

| Catalyst | Typical Reaction | Key Features |

|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Acetalization of carbonyls with diols | Standard catalyst; often used with a Dean-Stark trap to remove water. organic-chemistry.org |

| Sulfuric acid (H₂SO₄) | Large-scale synthesis of dioxane derivatives; Acetalization | Widely used homogeneous catalyst; difficult to separate from the product. mpg.desmolecule.com |

Lewis acids are also widely employed as catalysts for the synthesis and subsequent chemical transformations of 1,3-dioxolanes. organic-chemistry.orgevitachem.com Lewis acids can activate carbonyl groups or acetals, facilitating nucleophilic attack. For instance, the synthesis of 2,4-disubstituted 1,3-dioxolanes can be achieved through reactions catalyzed by Lewis acids. researchgate.net

Lewis acid catalysis is particularly noteworthy in the transformation and deprotection of the dioxolane group. Certain Lewis acids offer mild and chemoselective methods for cleaving acetals and ketals. For example, erbium triflate (Er(OTf)₃) is a gentle Lewis acid catalyst for the cleavage of cyclic acetals in wet nitromethane (B149229) at room temperature. organic-chemistry.org Similarly, cerium(III) triflate has been used for deprotection under nearly neutral pH conditions, which is highly advantageous in multi-step syntheses. organic-chemistry.org In more complex transformations, selective Lewis acid activation of an acetal can generate an oxocarbenium ion, which then initiates subsequent reactions like epoxide ring-opening. researchgate.netresearchgate.net

Table 2: Applications of Lewis Acid Catalysts in Dioxolane Chemistry

| Catalyst | Application | Key Research Finding |

|---|---|---|

| Cerium(III) triflate | Deprotection of acetals/ketals | Enables chemoselective cleavage at room temperature in wet nitromethane. organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Deprotection of acetals/ketals | Acts as a very gentle catalyst for chemoselective cleavage. organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) | Aldol (B89426) addition | Catalyzes the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes. organic-chemistry.org |

Heterogeneous Catalysis

To overcome the separation and environmental issues associated with homogeneous catalysts, significant research has focused on developing heterogeneous catalytic systems. mpg.de In these systems, the catalyst is in a different phase (typically solid) from the reactants (typically liquid), allowing for easy separation by filtration and potential for recycling. mpg.deresearchgate.net

Solid acid catalysts represent an environmentally benign alternative to homogeneous acids for 1,3-dioxolane (B20135) synthesis. researchgate.net These materials, which include zeolites, cation-exchanged clays, and functionalized metal oxides, possess acidic sites on their surface that can catalyze acetalization. lookchem.comthieme-connect.com

For example, a synthesized solid acid catalyst was effectively used for the condensation of diols with acetoacetic esters under solvent-free conditions, achieving nearly 100% conversion and 99% selectivity to the corresponding fructone (B1293620) molecule (a type of dioxolane). lookchem.com This catalyst demonstrated advantages over commercial solid acid heterogeneous and homogeneous catalysts. lookchem.com Another innovative approach involves creating Brønsted acid sites on Sn-based mesoporous materials. scispace.com A hydroxyl-attached Sn species on an SBA-15 silica (B1680970) support (S–Sn–OH) showed both Lewis and Brønsted acidity and proved to be a highly active catalyst for the acetalization of glycerol (B35011) with acetone, a model reaction for biomass conversion. mpg.descispace.com Granular solid superacid catalysts have also been noted for their effectiveness. smolecule.com

Table 3: Examples of Solid Acid Catalysts in Dioxolane Synthesis

| Catalyst | Catalyst Type | Application | Key Research Finding |

|---|---|---|---|

| Hydroxyl-attached Sn on SBA-15 (S–Sn–OH) | Functionalized Mesoporous Silica | Acetalization of glycerol with acetone | Creates Brønsted acid sites on a Sn-based catalyst, showing superior activity. mpg.descispace.com |

| Phosphorus-containing catalyst | Solid Acid | Condensation of diols with acetoacetic esters | Achieved ~100% conversion and 99% selectivity in fructone synthesis. lookchem.com |

Graphene oxide (GO), a two-dimensional carbon material decorated with oxygen-containing functional groups, has emerged as a promising metal-free, heterogeneous acid catalyst. semanticscholar.orgmdpi.com Its acidic nature stems from the presence of carboxylic acid, hydroxyl, and epoxide groups on its surface, as well as potential residual sulfuric acid from its synthesis. semanticscholar.orgmdpi.com

GO has been successfully utilized to catalyze the synthesis of 1,3-dioxolane derivatives through two primary routes: the ring-opening of epoxides in the presence of ketones, and the direct reaction of 1,2-diols with ketones. researchgate.netresearchgate.net These reactions often benefit from ultrasonic irradiation, which can lead to high yields, shorter reaction times, and mild conditions. researchgate.netresearchgate.net The catalyst can be recovered and reused, highlighting its potential for sustainable chemical processes. researchgate.net Mechanistic proposals suggest that GO can act as both a Brønsted acid, by protonating an intermediate, or as a Lewis acidic carbocatalyst. semanticscholar.org

Table 4: Graphene Oxide in 1,3-Dioxolane Synthesis

| Reaction Type | Conditions | Key Advantages |

|---|---|---|

| Ring-opening of epoxides with ketones | Ultrasonic irradiation | Mild conditions, high yields, short reaction times. researchgate.netresearchgate.net |

Organometallic and Transition Metal Catalysis

While acid catalysis dominates dioxolane synthesis, organometallic and transition metal catalysts play a role in more specialized transformations involving the dioxolane moiety. These methods can offer unique reactivity and selectivity.

A notable example involves a benzotriazole (B28993) reagent derived from this compound itself. organic-chemistry.org This stable and versatile electrophilic formylating reagent undergoes reactions with organometallic compounds like Grignard reagents and organozinc reagents in a mild and efficient manner. organic-chemistry.org

Transition metal complexes can be used to construct the dioxolane ring with high stereocontrol. A chiral binaphthyldiimine-Ni(II) complex, for instance, catalyzes the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org In other work, palladium-catalyzed reactions have been used in syntheses involving molecules containing the 1,3-dioxolane group. uni-muenchen.de In contrast to metal-catalyzed routes, a metal-free, radical chain process promoted by a thiol has been developed for the site-specific addition of 1,3-dioxolane to imines, yielding protected α-amino aldehydes. organic-chemistry.org

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonic acid (TsOH) |

| Toluene |

| Sulfuric acid (H₂SO₄) |

| Hydrochloric acid (HCl) |

| 1,4-Dioxane |

| Erbium triflate (Er(OTf)₃) |

| Nitromethane |

| Cerium(III) triflate |

| Epoxide |

| Glycerol |

| Acetone |

| Acetoacetic ester |

| Fructone |

| Graphene Oxide (GO) |

| Ketone |

| 1,2-diol |

| Benzotriazole |

| Grignard reagents |

| Organozinc reagents |

| Thiol |

| α-Amino aldehydes |

| Carbonyl ylides |

| Aldehydes |

| Palladium |

Nickel(II) Complexes in Asymmetric Cycloaddition Reactions

Chiral Nickel(II) complexes have emerged as effective catalysts for asymmetric cycloaddition reactions, leading to the formation of stereochemically defined dioxolanes. Research has demonstrated that a chiral binaphthyldiimine-Ni(II) complex can catalyze the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides, generated from donor-acceptor oxiranes, and a variety of aldehydes. organic-chemistry.org This methodology successfully produces cis-1,3-dioxolanes with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org Furthermore, N,N′-dioxide/Ni(OTf)₂ complexes have been successfully employed in the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) with dienophiles like 2,3-dioxopyrrolidines and 2-alkenoyl pyridines, yielding chiral bridged products in high yields and with excellent stereocontrol. rsc.org The versatility of nickel catalysis is also highlighted in asymmetric cross-coupling reactions, where a nickel/Pybox system effectively catalyzes regio- and enantioselective couplings. mit.edu

Scandium(III) Triflate Catalysis in Aldol Reactions

Scandium(III) triflate (Sc(OTf)₃) is a remarkably stable and water-resistant Lewis acid catalyst that has found widespread use in organic synthesis. researchgate.netsigmaaldrich.com Its effectiveness extends to Aldol-type reactions for the formation of protected aldol products. For instance, in the presence of a catalytic amount of Sc(OTf)₃, bromomagnesium 2-vinyloxy ethoxide adds to various aldehydes to yield a broad range of functionalized protected aldol compounds. organic-chemistry.org This reaction provides a direct route to structures that can be precursors to or derivatives of this compound. The stability of Sc(OTf)₃, attributed to the small size of the Sc³⁺ ion, allows it to maintain high catalytic activity even in aqueous environments, a significant advantage over many traditional Lewis acids. researchgate.net It has also been used to catalyze the asymmetric (3+2) annulation of aziridines and aldehydes using a salen-scandium triflate complex, producing optically active oxazolidine (B1195125) derivatives with high stereoselectivity. beilstein-journals.org

Rhenium Complexes in Ketal Formation

Rhenium complexes have been investigated for their role in the formation of carbene complexes, which are intermediates in various organic transformations. The reaction of lithiated thiophenes with dirhenium decacarbonyl ([Re₂(CO)₁₀]), followed by alkylation, yields tetra- and binuclear Fischer carbene complexes. rsc.org Specifically, subsequent alkylation with triethyloxonium (B8711484) tetrafluoroborate (B81430) leads to the formation of ethoxycarbene complexes. rsc.org While not a direct formation of this compound, this chemistry demonstrates the utility of rhenium in constructing the C-O-Ethyl functionality central to the target compound's structure. Research has also focused on the synthesis and reactivity of various rhenium(I) and rhenium(III) complexes, indicating a broad interest in their catalytic potential. nih.govresearchgate.netmdpi.com

Cobalt(II) Acetate (B1210297) Co-catalysis in Oxidations

Cobalt(II) acetate serves as a key precursor and co-catalyst in a variety of oxidation reactions. wikipedia.org It is used to synthesize polymer-supported heterogeneous catalysts, such as complexes of 8-hydroxyquinoline (B1678124) with cobalt acetate on polyaniline-based supports. mdpi.com These catalysts have been effectively used for the oxidation of both aliphatic and aromatic hydrocarbons with molecular oxygen under atmospheric pressure, yielding epoxides and ketones with high selectivity. mdpi.com In other research, cobalt-based catalyst systems have been shown to facilitate the regioselective unsymmetrical dioxygenation of gem-difluoroalkenes. nih.gov Mechanistic studies suggest these reactions can proceed through a radical chain process initiated by a Co(II)/O₂/phenol system. nih.gov The oxidation of Co(II) acetate itself can produce Co(III) acetate, a strong oxidant. wikipedia.org

Photo- and Electro-Catalysis in Dioxolane Formation

Harnessing light and electricity provides modern, green alternatives for chemical synthesis, including the formation and derivatization of dioxolanes.

Photoredox Catalysis for Acetalization

Visible-light photoredox catalysis offers a mild and efficient pathway for generating dioxolanyl radicals from 1,3-dioxolane, which can then be used in various synthetic applications. nsf.gov For example, the combination of an iridium photocatalyst and a persulfate can convert 1,3-dioxolane into its radical form, which then reacts with electron-deficient alkenes in a radical chain mechanism. nsf.gov This process represents a form of hydrofunctionalization, adding a hydrogen atom and an acetal carbon across a double bond. nsf.gov In another approach, graphitic carbon nitride (g-C₃N₄) has been used as a metal-free photoredox catalyst to introduce a 1,3-dioxolanyl group into Michael acceptors, serving as a formyl surrogate. ethz.ch This highlights the move towards more sustainable catalytic systems.

Electrochemical Redox Catalysts for Dioxolane Derivatization

Electrochemical methods provide a powerful tool for the derivatization of molecules related to the dioxolane structure. For instance, a metal-free electrochemical oxidative C–O homocoupling of 2-naphthols has been developed, which, followed by alkoxylation, yields naphthalenone products under mild conditions in an undivided cell. researchgate.net This strategy is noted for its environmental and economic benefits. researchgate.net The field of electrochemical catalysis is expanding, with studies on various C-H and C-C bond functionalizations being explored. uni-goettingen.de These techniques often rely on controlling the redox potential to achieve selective transformations, as demonstrated in studies of the redox chemistry of various organic compounds. researchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis in 2 Ethoxy 1,3 Dioxolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of 2-ethoxy-1,3-dioxolane and its derivatives, providing detailed information at the atomic level.

Elucidation of Reaction Intermediates and Products

NMR spectroscopy is paramount in identifying the structure of products and transient intermediates formed in reactions with this compound. For instance, this compound is used as a reactant in the synthesis of unsaturated esters from vicinal diols; the diol is first converted to a this compound derivative, which is then thermally decomposed to yield the final alkene product. researchgate.netresearchgate.net NMR analysis is crucial for confirming the structure of the intermediate dioxolane derivative before proceeding with the pyrolysis step.

In the acid-catalyzed hydrolysis of acetals, a hemiacetal is formed as a short-lived intermediate. nih.govchemistrysteps.com Ultrafast 2D NMR techniques have proven capable of detecting such transient species, providing mechanistic insights into the reaction pathway. nih.gov Similarly, in reactions where this compound acts as an electrophile or a protecting group, ¹H and ¹³C NMR are routinely used to confirm the covalent structure of the final products. thieme-connect.deresearchgate.net

Stereochemical Assignments and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For cyclic systems like the 1,3-dioxolane (B20135) ring, the analysis of coupling constants (³J values) and Nuclear Overhauser Effect (NOE) data allows for the assignment of relative stereochemistry.

The 1,3-dioxolane ring typically adopts an envelope or twist conformation. The specific conformation and the orientation of the ethoxy group at the C2 position (axial vs. equatorial) can be determined by detailed NMR analysis. This is particularly important when the dioxolane is formed from a chiral diol, as the resulting diastereomers can be distinguished by NMR. For example, vicinal dihydroxy bisphosphonates have been characterized by NMR analysis after their conversion into this compound derivatives, allowing for the identification of erythro and threo forms. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in the dioxolane ring and its substituents are sensitive to their spatial arrangement.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 2-Alkoxy-1,3-dioxolanes

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Acetal (B89532) Proton | ¹H | 5.7 - 6.0 | Proton at the C2 position of the dioxolane ring. |

| Dioxolane Ring Protons | ¹H | 3.8 - 4.2 | CH₂ groups of the dioxolane ring. |

| Ethoxy Methylene (B1212753) | ¹H | 3.5 - 3.8 | O-CH₂ of the ethoxy group. |

| Ethoxy Methyl | ¹H | 1.1 - 1.3 | CH₃ of the ethoxy group. |

| Acetal Carbon | ¹³C | 110 - 120 | C2 carbon of the dioxolane ring. |

| Dioxolane Ring Carbons | ¹³C | 64 - 68 | C4 and C5 carbons of the dioxolane ring. |

| Ethoxy Methylene | ¹³C | 58 - 62 | O-CH₂ of the ethoxy group. |

| Ethoxy Methyl | ¹³C | 14 - 16 | CH₃ of the ethoxy group. |

Note: Values are approximate and can vary based on solvent, substitution, and stereochemistry.

Reaction Monitoring by In-situ NMR

In-situ or real-time NMR monitoring involves conducting a chemical reaction directly inside the NMR spectrometer. mpg.de This allows for the continuous acquisition of spectra over time, providing a "movie" of the reaction progress. iastate.edunih.gov This technique is invaluable for obtaining kinetic data and detecting short-lived intermediates that might be missed by conventional analysis of quenched reaction aliquots. mpg.deresearchgate.net

For a reaction involving this compound, such as its hydrolysis, one could monitor the decrease in the intensity of its characteristic proton signals (e.g., the acetal proton around δ 5.8 ppm) while simultaneously observing the appearance and growth of signals corresponding to the products (e.g., ethylene (B1197577) glycol and ethyl formate). iastate.edunih.govmdpi.com By integrating these peaks at various time points, a quantitative kinetic profile of the reaction can be constructed.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides complementary information to NMR, focusing on the functional groups and molecular vibrations within a sample.

Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is characterized by strong absorptions corresponding to its acetal and ether functionalities. The C-O-C-O-C acetal group gives rise to a series of characteristic, strong bands in the fingerprint region of the spectrum, typically between 1040 and 1190 cm⁻¹. researchgate.netrsc.org In addition, C-H stretching vibrations for the alkane-like portions of the molecule are observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is sensitive to changes in polarizability, is particularly useful for observing symmetric vibrations and skeletal modes that may be weak in the IR spectrum. For the 1,3-dioxolane ring, characteristic ring deformation and breathing modes can be identified. google.com

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |

| C-O-C-O-C Stretch (Acetal) | IR | 1040 - 1190 | Series of Strong Bands |

| C-O Stretch (Ether) | IR | ~1110 | Strong |

| CH₂ Bend/Scissor | IR | 1450 - 1470 | Medium |

| Dioxolane Ring Modes | Raman | 800 - 1000 | Medium-Strong |

Note: These are general ranges for acetal and ether functional groups. Specific peak positions can provide a unique fingerprint for the molecule.

Monitoring of Reaction Progress

Both IR and Raman spectroscopy can be used for real-time monitoring of reactions, often implemented with fiber-optic probes immersed directly into the reaction vessel or integrated into a flow reactor. This provides immediate feedback on the consumption of reactants and the formation of products.

For example, in the hydrolysis of this compound to an aldehyde and an alcohol, IR spectroscopy could track the disappearance of the strong acetal C-O stretching bands around 1100 cm⁻¹ and the concurrent appearance of a broad O-H stretch (around 3300 cm⁻¹) from the alcohol product and a strong C=O stretch (around 1725 cm⁻¹) from the aldehyde product. tandfonline.com This allows for continuous, non-invasive monitoring of the reaction's progress and endpoint.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it is instrumental in confirming the compound's molecular weight and elucidating its structure through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

The molecular formula for this compound is C₅H₁₀O₃, which corresponds to a molecular weight of approximately 118.13 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) if it is stable enough to be detected.

The fragmentation of this compound in a mass spectrometer is guided by the presence of ether functionalities and the dioxolane ring structure. Ethers typically undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion. miamioh.edu For cyclic acetals like dioxolanes, fragmentation often involves cleavage of the ring.

Common fragmentation pathways for dioxolane derivatives include the loss of small neutral molecules and radical species. miamioh.edulibretexts.org For this compound, the fragmentation pattern is expected to show characteristic losses of fragments related to the ethoxy group and the dioxolane ring itself. The analysis of these fragment ions allows for the reconstruction of the original molecular structure.

A typical fragmentation pattern would involve the following steps:

α-Cleavage: The initial ionization can lead to the cleavage of the C-C bond of the ethyl group or cleavage within the dioxolane ring.

Loss of Alkyl Radicals: The molecular ion may lose an ethyl radical (•CH₂CH₃, mass 29) or an ethoxy radical (•OCH₂CH₃, mass 45).

Ring Opening and Fragmentation: The dioxolane ring can open and subsequently fragment, leading to a variety of smaller charged species.

The resulting mass spectrum would display a series of peaks, with the most abundant ion being designated as the base peak. While the molecular ion peak may be weak or absent for some ethers, the fragmentation pattern provides a unique fingerprint for the compound. miamioh.edu

| m/z Value | Possible Ion Structure/Fragment Lost | Fragmentation Pathway |

|---|---|---|

| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion) | Parent Molecule |

| 89 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 73 | [M - OCH₂CH₃]⁺ or [C₃H₅O₂]⁺ | Loss of an ethoxy radical or ring fragmentation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique can provide information about the electronic structure of a molecule and can be used to monitor the progress of chemical reactions. spectroscopyonline.comresearchgate.net

Electronic Structure Probing and Reaction Monitoring

This compound is a saturated compound containing oxygen atoms with non-bonding electrons (lone pairs). As it lacks chromophores—unsaturated groups that give rise to absorptions in the 200-800 nm range—its UV-Vis spectrum is not expected to show strong absorption bands in the near-UV or visible regions. nih.govlibretexts.org

The electronic transitions possible for this compound are primarily of two types:

σ → σ* transitions: These involve exciting an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. These transitions require high energy and typically occur in the far-UV region (below 200 nm). youtube.com

n → σ* transitions: These transitions involve promoting a non-bonding (n) electron from one of the oxygen atoms to a sigma antibonding (σ) orbital. shu.ac.ukcutm.ac.in These require less energy than σ → σ transitions and usually occur in the 150-250 nm range. shu.ac.uk

Due to these characteristics, conventional UV-Vis spectroscopy is of limited use for the direct structural elucidation of this compound itself. However, it is a valuable tool for reaction monitoring in syntheses where this compound is a reactant or product, provided that other species in the reaction mixture possess a chromophore. spectroscopyonline.comresearchgate.net For instance, if a reactant with a strong UV absorption is converted into a product that absorbs weakly (or vice versa), the reaction progress can be followed by measuring the change in absorbance at a specific wavelength over time. This allows for the study of reaction kinetics, including the determination of reaction order and rate constants. spectroscopyonline.comresearchgate.net

| Transition Type | Orbitals Involved | Typical Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|